molecular formula C15H14O4 B8736504 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid

2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid

Cat. No.: B8736504
M. Wt: 258.27 g/mol
InChI Key: ONUIVMPUJMCSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the benzylation of 4-hydroxyphenylacetic acid. The reaction is carried out under basic conditions using a suitable benzylating agent such as benzyl bromide . The reaction mixture is usually heated to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of (4-(Benzyloxy)phenyl)glyoxylic acid.

    Reduction: Formation of (4-hydroxyphenyl)(hydroxy)acetic acid.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Benzyloxy-3-methoxyphenyl)acetic acid: Similar structure with an additional methoxy group.

    (4-Benzyloxy-3-chlorophenyl)acetic acid: Similar structure with a chlorine substituent.

    (4-Benzyloxy-5-methoxy-2-nitrophenyl)acetic acid: Similar structure with methoxy and nitro groups.

Uniqueness

2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18)

InChI Key

ONUIVMPUJMCSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 41.6 g (0.20 mol) of sodium 4-hydroxymandelate monohydrate, 9.6 g (0.24 mol) of sodium hydroxide and 27.9 g (0.22 mol) of benzyl chloride in 50 ml of water is stirred for 17 hours at 70° C. It is then diluted using 50 ml of water, and a further 4.0 g (0.10 mol) of sodium hydroxide are added. The reaction mixture is refluxed for one hour, then cooled and acidified using concentrated hydrochloric acid, and the product which has precipitated is filtered. The residue is washed with cold water and subsequently dried under a high vacuum. 35.6 g (69%) of 4-benzyloxymandelic acid, m.p. 148°-155° C., result.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Benzyloxymandelic acid (40.8 g) was dissolved in methanol (405 ml) and ethyl acetate (405 ml), and a solution of (S)-1-phenylethylamine (20.4 ml) in methanol (200 ml) and ethyl acetate (200 ml) was added to the solution. After the mixture was allowed to stand at room temperature, the resulting precipitates (37.9 g) were obtained. Recrystallization of the precipitates from methanol (926 ml) gave a salt of (S)-1-phenylethylamine and (S)-4-benzyloxymandelic acid (24.8 g) having a melting point of 174-180° C.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
405 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
405 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.